molecular formula C15H9FN4OS2 B2804071 6-(4-fluorophenyl)-N-(thiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049364-87-5

6-(4-fluorophenyl)-N-(thiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide

Cat. No. B2804071
CAS RN: 1049364-87-5
M. Wt: 344.38
InChI Key: RJPVMSQALPDWCK-UHFFFAOYSA-N
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Description

The compound “6-(4-fluorophenyl)-N-(thiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide” is a derivative of imidazo[2,1-b]thiazole . It has been studied for its antiproliferative activities against different types of cancer cells .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-aminothiazole and α-bromo-4-fluoroacetophenone in ethanol, which is heated under reflux .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Anticancer Properties

Numerous studies have focused on the anticancer potential of derivatives of this compound. For instance, Karki et al. (2011) synthesized novel analogues of this compound, showing strong cytotoxicity against leukemia cells, suggesting potential as chemotherapeutic agents (Karki et al., 2011). Similarly, Abdel‐Maksoud et al. (2019) developed imidazo[2,1-b]thiazole derivatives with cytotoxic activity against colon cancer and melanoma cell lines, exhibiting potent inhibition of v600e BRAF (Abdel‐Maksoud et al., 2019).

Antimicrobial and Antifungal Activity

The compound's derivatives also display significant antimicrobial and antifungal properties. Güzeldemirci and Küçükbasmacı (2010) synthesized derivatives that exhibited promising antimicrobial activities, including against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).

Structural and Synthesis Research

Research into the synthesis and structural analysis of this compound and its derivatives has been extensive. For example, Peterlin-Mašič et al. (2000) studied the synthesis of new functionalized imidazo[2,1‐b]thiazoles (Peterlin-Mašič et al., 2000).

Potential Use in Other Therapeutic Areas

Additional studies indicate the compound's potential in various other therapeutic areas. For instance, Shetty et al. (2010) explored the anthelmintic and anti-inflammatory activities of novel imidazo[2,1-b]thiazole sulfides and sulfones, showing promising results (Shetty et al., 2010).

Future Directions

The future directions for the study of this compound could include further investigation of its anticancer activities and potential therapeutic applications. More research is also needed to fully understand its mechanism of action .

properties

IUPAC Name

6-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN4OS2/c16-10-3-1-9(2-4-10)11-7-20-12(8-23-15(20)18-11)13(21)19-14-17-5-6-22-14/h1-8H,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPVMSQALPDWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=CSC3=N2)C(=O)NC4=NC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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